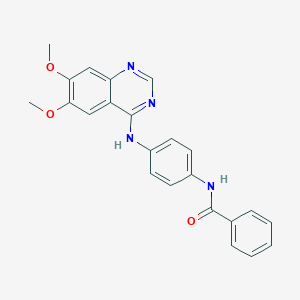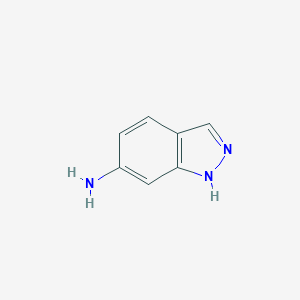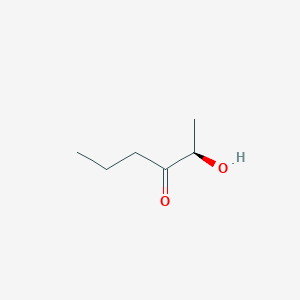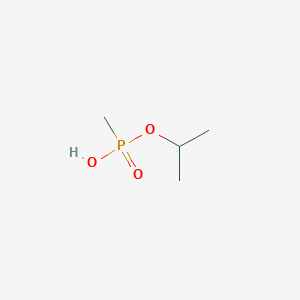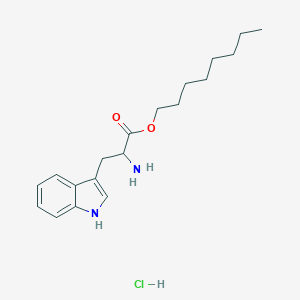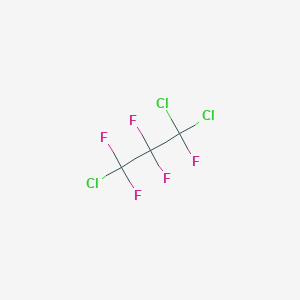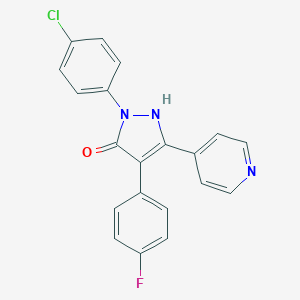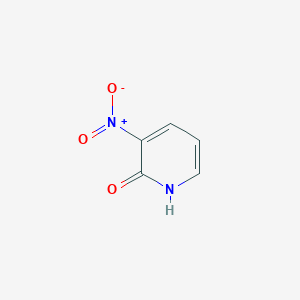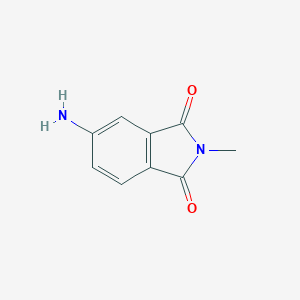
4-Amino-N-methylphthalimide
Overview
Description
4-Amino-N-methylphthalimide (4AMP) is an organic compound with the empirical formula C9H8N2O2 . It is characterized by intermediate charge-transfer transients, which have been studied using laser flash photolysis, steady-state, and time-resolved fluorescence studies . 4AMP is a solvatochromic fluorescent dye .
Synthesis Analysis
4AMP has been used as a building block to fabricate fluorescent organic nanoparticles . Its analogue, DMP, was synthesized by substituting all the amine hydrogens of 4-aminophthalimide (AP) with methyl groups .Molecular Structure Analysis
The molecular weight of 4AMP is 176.17 . Its molecular structure is represented by the linear formula C9H8N2O2 .Chemical Reactions Analysis
4AMP has been used in the fabrication of fluorescent organic nanoparticles . The aggregation behavior of these molecules is influenced by intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis
4AMP is a solid at 20 degrees Celsius . It has a melting point of 244.0 to 248.0 degrees Celsius . It is soluble in dimethylformamide .Scientific Research Applications
Excited State Interactions and Structure:
- The jet-cooled dimer of 4-AMP has been studied for its excited-state interactions, revealing insights into its symmetric structure and the possibility of double proton transfer across hydrogen bonds (Chen & Topp, 2002).
Binding Characteristics and Thermodynamics:
- Research has determined equilibrium binding constants of 4-AMP with β-cyclodextrin and serum albumins, providing valuable information on its thermodynamic binding parameters (Bright, Keimig & McGown, 1985).
Transient Solvation in Supercritical Fluids:
- A study on the transient solvation of 4-AMP in binary supercritical fluids composed of 2-propanol and CO2, highlights the reversible excited-state reactions of 4-AMP and its interaction with solvents (Betts & Bright, 1990).
Electron Transfer Processes:
- Ab initio calculations have been used to understand the intramolecular electron transfer processes in 4-AMP, providing insights into its electronic and geometric parameters in different states (Sen, Basu & Bhattacharyya, 2006).
Charge-Transfer State Characterization:
- The charge-transfer states of 4-AMP have been characterized in different media, including aprotic and protic solvents, using laser flash photolysis and fluorescence techniques (Aich, Raha & Basu, 1997).
Fluorescence Probing in Micelles:
- 4-AMP has been used as a fluorescence probe to study the micellar aggregation of various surfactants, providing insights into the polarity of the micelle-water interface (Saroja & Samanta, 1995).
Solvatochromic Fluorophore for Protein Interactions:
- An amino acid analogue of 4-AMP has been developed as a solvatochromic fluorophore for studying dynamic protein interactions, demonstrating its utility in biochemistry (Loving & Imperiali, 2008).
Visualization of Lipid Droplets and Mitochondria:
- 4-Amino-N-adamantylphthalimide, a derivative of 4-AMP, has been applied in fluorescence microscopy for selective visualization of lipid droplets and mitochondria in cells (Benčić et al., 2019).
Mechanism of Action
Target of Action
It is known to be a solvatochromic fluorescent dye , which suggests that it interacts with solvents in its environment, causing changes in its fluorescence properties.
Mode of Action
The mode of action of 4AMP involves the creation of intermediate charge-transfer transients . These transients have been characterized using techniques such as laser flash photolysis, steady-state, and time-resolved fluorescence studies . The interaction of 4AMP with its environment leads to changes in its fluorescence properties, making it a useful tool in fluorescence spectroscopy .
Biochemical Pathways
Its fluorescence properties suggest that it may be involved in pathways where changes in the local environment, such as solvent polarity, can be monitored using fluorescence spectroscopy .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc, suggests that it may have good bioavailability .
Result of Action
The result of 4AMP’s action is a change in its fluorescence properties. This change is due to the formation of intermediate charge-transfer transients when 4AMP interacts with its environment . These changes can be monitored using fluorescence spectroscopy, making 4AMP a useful tool in this field .
Action Environment
The action of 4AMP is influenced by environmental factors such as the polarity of the solvent it is in . For example, transient solvation of 4AMP in binary supercritical fluids composed of 2-propanol and CO2 has been studied using frequency-domain fluorescence spectroscopy . This suggests that the efficacy and stability of 4AMP can be influenced by the specific solvent environment it is in .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound is a solvatochromic fluorescent dye . Solvatochromic dyes are molecules that change their color as the polarity of the solvent changes . This property suggests that 4-Amino-N-methylphthalimide could potentially interact with various enzymes, proteins, and other biomolecules in a cell, affecting their function and behavior. Specific interactions with biomolecules have not been reported yet.
Molecular Mechanism
As a fluorescent dye, its primary known action is its ability to absorb and emit light . This property could potentially be used to study binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported yet.
Properties
IUPAC Name |
5-amino-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEBUNSLFRQSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352452 | |
| Record name | 4-Amino-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307-00-8 | |
| Record name | 4-Amino-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Amino-N-methylphthalimide useful for studying various environments?
A1: 4-ANMP exhibits solvatochromism, meaning its fluorescence emission changes depending on the polarity of the surrounding solvent. [, , , ] This property makes it a sensitive probe for studying microenvironments in systems like proteins, micelles, membranes, and polymers. [] For example, researchers used 4-ANMP to investigate transient solvation in binary supercritical fluids composed of 2-propanol and CO2. []
Q2: How does the structure of this compound contribute to its solvatochromic behavior?
A2: 4-ANMP comprises an electron-donating amino group and an electron-accepting phthalimide moiety. [] Upon excitation, intramolecular charge transfer (ICT) occurs from the amino group to the phthalimide group. [, ] The extent of this charge transfer, and thus the energy difference between the excited and ground states (affecting emission wavelength), is influenced by the polarity of the surrounding solvent. [, ]
Q3: What happens to the fluorescence of this compound in protic solvents?
A3: The fluorescence quantum yield and lifetime of 4-ANMP decrease in protic solvents compared to aprotic solvents. [] This is attributed to the formation of the TICT state, which facilitates non-radiative decay pathways, particularly internal conversion from the excited singlet state to the ground state. []
Q4: Can this compound undergo any chemical reactions in its excited state?
A4: Yes, studies show that in protic and micellar environments, the triplet excited state of 4-ANMP can abstract a hydrogen atom from the surrounding molecules. [] This leads to the formation of a semiquinone radical, as evidenced by experiments conducted under an external magnetic field. []
Q5: How do researchers study the fast processes happening after this compound absorbs light?
A5: Techniques like laser flash photolysis [] and time-resolved fluorescence spectroscopy are employed to investigate the short-lived intermediate species formed upon excitation of 4-ANMP. [, , ] For example, fluorescence upconversion experiments with picosecond resolution have provided insights into the ultrafast solvation dynamics and spectral relaxation of 4-ANMP in different solvents. []
Q6: Has the excited-state behavior of this compound been investigated in complex environments?
A6: Yes, the behavior of 4-ANMP has been explored in systems beyond simple solvents. Studies investigated its fluorescence properties in solid matrices like polymethyl methacrylate, revealing insights into phenomena like inhomogeneous broadening and spectral relaxation dynamics. []
Q7: Are there any practical applications based on the fluorescence properties of this compound?
A7: Yes, the sensitivity of 4-ANMP fluorescence to its environment makes it suitable for sensing applications. For instance, a fiber-optic benzene gas sensor was developed using 4-ANMP as the sensing element. [] The interaction of benzene with 4-ANMP alters its fluorescence properties, enabling benzene detection. []
Q8: Can this compound be used to detect other analytes besides benzene gas?
A8: Research suggests broader sensing applications for 4-ANMP. A fiber-optic sensor array utilizing 4-ANMP and other solvatochromic dyes incorporated into a planar waveguide demonstrated the detection of various volatile organic compounds (VOCs) like acetic acid, dimethylamine, ethanol, and toluene. []
Q9: How does the structure of this compound relate to its use in optical sensors?
A9: The presence of electron-donating and electron-accepting groups within the 4-ANMP molecule results in a large change in dipole moment upon excitation. [, ] This characteristic enhances its sensitivity to environmental changes, making it suitable for optical sensors where variations in fluorescence properties, like intensity or wavelength, correlate with analyte concentration. [, ]
Q10: Have any studies explored modifying the structure of this compound?
A10: Yes, researchers synthesized a series of 4-ANMP derivatives with varying alkyl chain lengths attached to the nitrogen atom. [] This study aimed to understand the effect of alkyl chain length on the compound's photophysical properties and potential applications. []
Q11: How does changing the structure of this compound affect its properties?
A11: Modifying the 4-ANMP structure, such as by adding substituents, can impact its properties. For example, introducing a photochromic diarylethene unit to 4-ANMP led to a compound exhibiting switchable fluorescence and solvatochromism, opening possibilities for advanced applications. []
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry techniques, including ab initio calculations, have been employed to study 4-ANMP. [] These calculations provided insights into the molecule's electronic structure, geometry, and vibrational modes in both the ground and excited states, elucidating its ICT process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
